4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid
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Overview
Description
“4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid” is a chemical compound with the CAS Number: 2287298-95-5 . It has a molecular weight of 256.28 . The IUPAC name for this compound is 4-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)benzoic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2O4S/c13-10(14)8-2-4-9(5-3-8)12-7-1-6-11-17(12,15)16/h2-5,11H,1,6-7H2,(H,13,14) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
- EN300-6739635 has demonstrated antimicrobial properties. Researchers have explored its effectiveness against bacteria, fungi, and other microorganisms. The compound’s specific mechanism of action and potential applications in treating infections warrant further investigation .
- Investigations have revealed that EN300-6739635 possesses antiviral activity. It may inhibit viral replication or entry into host cells. Researchers are keen on exploring its role in combating viral infections, including those caused by RNA and DNA viruses .
- EN300-6739635 has been studied as a potential antihypertensive agent. Its effects on blood pressure regulation and vascular function are of interest. Further research aims to elucidate its precise mechanisms and therapeutic applications .
- The compound shows promise in managing diabetes. Researchers have investigated its impact on glucose metabolism, insulin sensitivity, and related pathways. EN300-6739635 may contribute to novel antidiabetic therapies .
- EN300-6739635 exhibits anticancer potential. Studies have explored its effects on tumor cell growth, apoptosis, and angiogenesis. Researchers are keen on identifying specific cancer types where this compound could be beneficial .
- EN300-6739635 interacts with KATP (ATP-sensitive potassium) channels and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. These interactions may have implications for neurological disorders, including epilepsy and neurodegenerative diseases .
Antimicrobial Activity
Antiviral Potential
Antihypertensive Properties
Antidiabetic Effects
Anticancer Activity
Modulation of KATP Channels and AMPA Receptors
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
4-(1,1-dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c13-10(14)8-2-4-9(5-3-8)12-7-1-6-11-17(12,15)16/h2-5,11H,1,6-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVISNBNLAJLHGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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